molecular formula C29H38N2O9 B2774982 Fmoc-NH-(peg)2-cooh CAS No. 916585-44-9

Fmoc-NH-(peg)2-cooh

Cat. No.: B2774982
CAS No.: 916585-44-9
M. Wt: 558.628
InChI Key: LGHHBJVGSWYBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-(peg)2-cooh: is a complex organic compound with a molecular formula of C29H38N2O9 and a molecular weight of 558.62 g/mol . This compound is often used in research settings due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-NH-(peg)2-cooh involves multiple steps, including the formation of ester bonds and the incorporation of the fluorenylmethyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of Fmoc-NH-(peg)2-cooh involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The exact pathways and targets depend on the context of its use, such as in biological or chemical research .

Properties

IUPAC Name

2-[2-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O9/c32-27(20-39-21-28(33)34)30-11-5-13-36-15-17-38-18-16-37-14-6-12-31-29(35)40-19-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHHBJVGSWYBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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